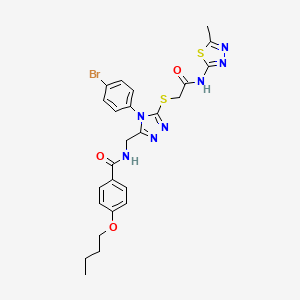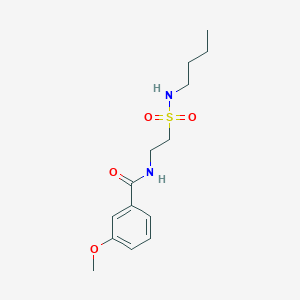
2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-4-pentenamide”, has been analyzed . It has a molecular formula of C12H21NO2S, an average mass of 243.366 Da, and a monoisotopic mass of 243.129303 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-4-pentenamide”, have been analyzed . It has a density of 1.1±0.1 g/cm3, a boiling point of 406.2±40.0 °C at 760 mmHg, and a flash point of 199.5±27.3 °C . It also has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Scientific Research Applications
Synthetic Methodologies and Reagent Development
The development of new reagents and methodologies for synthesizing compounds with acetamide moieties has significant implications in pharmaceutical and natural product synthesis. For instance, Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt. These compounds serve as simple equivalents of N-acetamide nucleophiles, facilitating the synthesis of N-alkylacetamides and protected amines, demonstrating the versatility in synthetic organic chemistry (Sakai et al., 2022).
Solid-Phase Synthesis of beta-Sultams
Gordeev, Gordon, and Patel (1997) reported the solid-phase synthesis of beta-sultams, which can be employed in creating combinatorial libraries for identifying new antibacterial agents. This methodology highlights the importance of developing efficient synthetic routes for potentially bioactive molecules, indicating the compound's relevance in antimicrobial research (Gordeev et al., 1997).
properties
IUPAC Name |
2-[4-[(4-methoxythian-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-21-15(6-8-23-9-7-15)11-17-24(19,20)13-4-2-12(3-5-13)22-10-14(16)18/h2-5,17H,6-11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSFXKTNRYRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)




![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)



